N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide
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Overview
Description
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide: is a chemical compound with the molecular formula C20H22N2O3 and a molecular weight of 338.40 g/mol . This compound is known for its unique structure, which includes a cyclohexylamino group, a carbonyl group, and a hydroxybenzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide typically involves the following steps:
Formation of the Cyclohexylamino Group: This step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylamino group.
Attachment of the Phenyl Group: The phenyl group is then attached to the cyclohexylamino group through a series of reactions involving aromatic substitution.
Formation of the Hydroxybenzamide Group: Finally, the hydroxybenzamide group is formed through the reaction of the phenyl group with a suitable hydroxyl and amide source.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Use of Catalysts: Employing catalysts to enhance the reaction efficiency and selectivity.
Purification Techniques: Utilizing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide can be compared with other similar compounds, such as:
N-{4-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-{4-[(cyclohexylamino)carbonyl]phenyl}-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxy group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4g/mol |
IUPAC Name |
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H22N2O3/c23-18-9-5-4-8-17(18)20(25)22-16-12-10-14(11-13-16)19(24)21-15-6-2-1-3-7-15/h4-5,8-13,15,23H,1-3,6-7H2,(H,21,24)(H,22,25) |
InChI Key |
YEJLERYGRCLCOM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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